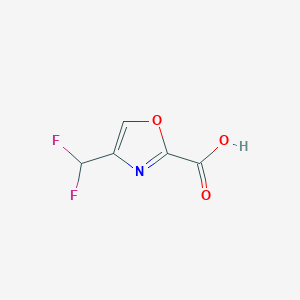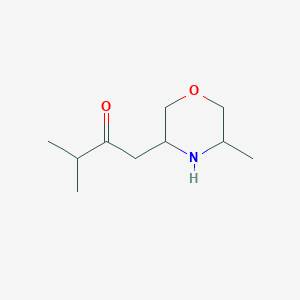![molecular formula C11H15NO2 B13066531 2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
2-Cyanospiro[3.5]nonane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanospiro[35]nonane-2-carboxylic acid is a chemical compound with the molecular formula C11H15NO2 It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanospiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the cyano and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the cyano and carboxylic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanospiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to other functional groups such as amides or carboxylic acids.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the cyano group can yield amides or carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-Cyanospiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyanospiro[35]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways The cyano and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s biological activity
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanospiro[3.5]octane-2-carboxylic acid
- 2-Cyanospiro[4.5]decane-2-carboxylic acid
- 2-Cyanospiro[3.4]heptane-2-carboxylic acid
Uniqueness
2-Cyanospiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-cyanospiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-7H2,(H,13,14) |
Clave InChI |
ARGXFRVYUXTXGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(C2)(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



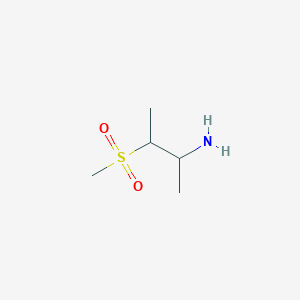
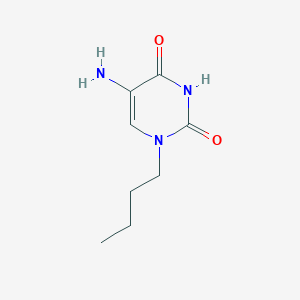
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
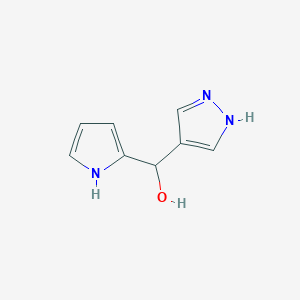
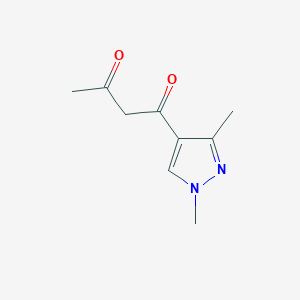
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
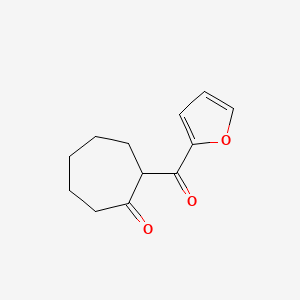

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)


